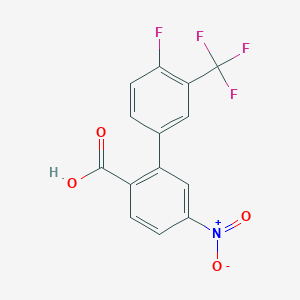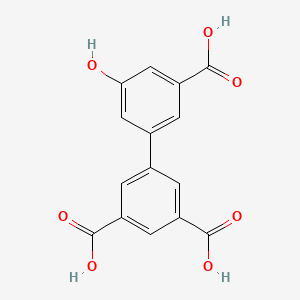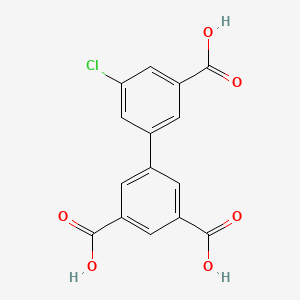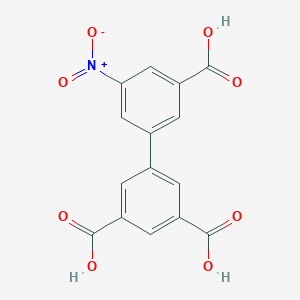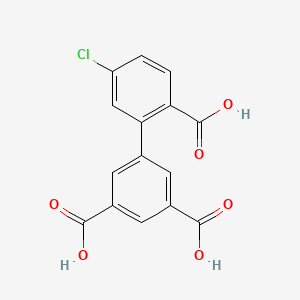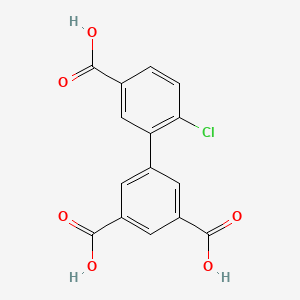
3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid (3,5-DCPFBA) is a versatile organic compound with a wide range of applications in the scientific world. It is an important intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds. 3,5-DCPFBA has long been used in the synthesis of fluorinated compounds, and its structure is particularly useful in the study of various biochemical and physiological processes.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in the scientific world. It has been used in the synthesis of fluorinated compounds, in the study of various biochemical and physiological processes, and in the development of new pharmaceuticals. It has also been used in the synthesis of polymers and other organic compounds. It has been used in the study of enzyme-substrate interactions, in the study of drug-receptor interactions, and in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases. It is also believed that it binds to certain receptors, such as G-protein coupled receptors, and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% are not fully understood. However, it is believed that the compound has anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively nontoxic and can be used in a variety of biochemical and physiological experiments. One limitation is that it is not very soluble in water, so it must be dissolved in another solvent before use.
Future Directions
The potential future directions for 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% are numerous. It could be used in the development of new drugs or pharmaceuticals, or in the study of various biochemical and physiological processes. It could also be used in the synthesis of new polymers and other organic compounds. It could be used in the study of enzyme-substrate interactions, drug-receptor interactions, and protein-protein interactions. Finally, it could be used in the study of anti-inflammatory and anti-cancer properties.
Synthesis Methods
The synthesis of 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% is relatively straightforward and involves the reaction of 3,5-dicarboxybenzaldehyde and 5-fluorobenzoic acid in the presence of a base catalyst. The reaction proceeds through a two-step process, first forming a dicarboxybenzyl anion intermediate, followed by an intramolecular aldol condensation to form the desired 3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid, 95% product. The reaction is typically performed in a solvent such as acetonitrile or dimethylformamide (DMF) at temperatures ranging from 80-100°C.
properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIFMXHEJLRRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691885 |
Source


|
| Record name | 5'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dicarboxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261934-97-7 |
Source


|
| Record name | 5'-Fluoro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


